molecular formula C19H19Cl2NO2 B3016450 (E)-[(2,6-dichlorophenyl)methoxy]({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine CAS No. 478262-66-7

(E)-[(2,6-dichlorophenyl)methoxy]({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine

Cat. No. B3016450
CAS RN: 478262-66-7
M. Wt: 364.27
InChI Key: JIMACHJGDFRGCV-WSDLNYQXSA-N
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Description

Molecular Structure Analysis

The molecular structure of complex organic compounds like this one is often determined using techniques like Fourier-transform infrared spectroscopy (FT-IR), ultraviolet–visible spectroscopy (UV–visible), nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) . Single-crystal X-ray diffraction is also commonly used .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in reactions like the Suzuki–Miyaura coupling . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods like density functional theory (DFT). These methods can provide information on the compound’s molecular geometry, vibrational frequencies, and other properties .

Scientific Research Applications

Synthesis and Building Blocks

The compound (E)-(2,6-dichlorophenyl)methoxyamine and its related structures have been studied for their potential as versatile building blocks in organic synthesis. For instance, a study focused on the synthesis of 4-silacyclohexan-1-ones and (4-silacyclohexan-1-yl)amines containing silicon protecting groups like MOP (4-methoxyphenyl), showcasing their potential as versatile Si- and C-functional building blocks for synthesis (Fischer, Burschka, & Tacke, 2014).

Complexation and Heterogeneous Systems

The compound's structural components have been used in the synthesis of complexes with potential applications in catalysis and material science. Research on the β-diimine ligands similar in structure to the compound of interest, when combined with alkoxysilane groups and anchored to a mesoporous MCM-41 support, showed potential in ethylene and propylene oligomerization, comparing the results of homogeneous and heterogeneous systems (Rossetto et al., 2015).

Mechanistic Insights in Hydrogenation

The structural framework of the compound has been utilized to study the hydrogenation of imines, providing experimental support for an ionic pathway in the stoichiometric hydrogenation of benzyl-[1-phenyl-ethylidene]-amine, an insight crucial for understanding the mechanistic aspects of hydrogenation processes (Åberg, Samec, & Bäckvall, 2006).

Photophysical and Electrochemical Studies

Compounds structurally similar to (E)-(2,6-dichlorophenyl)methoxyamine have been explored for their photophysical properties. Studies have focused on the synthesis and the investigation of symmetrical delocalized species, analyzing their absorptions in the context of mixed-valence species and electron spin resonance spectroscopy, indicating their potential in high-tech applications like organic electronics and photonics (Odom et al., 2007).

Crystallographic and Structural Analysis

The crystal structures of derivatives and analogs of the compound have been extensively studied, providing insights into their protolytic properties, alkylating activity, and crystal packing, further enriching the understanding of their chemical behavior and potential applications in various fields (Budzisz et al., 2005).

properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO2/c1-12(22-24-11-17-18(20)4-3-5-19(17)21)15-10-16(15)13-6-8-14(23-2)9-7-13/h3-9,15-16H,10-11H2,1-2H3/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMACHJGDFRGCV-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=CC=C1Cl)Cl)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=C(C=CC=C1Cl)Cl)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(2,6-dichlorophenyl)methoxy]({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine

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